N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide
Overview
Description
N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thioamides.
Amidation Reaction: The propanamido group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine carboxylic acid derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in various biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid contain the pyridine ring.
Uniqueness: N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide is unique due to its combined thiazole and pyridine rings, along with the propanamido group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-2-16(23)22-18-21-15(11-25-18)12-5-3-7-14(9-12)20-17(24)13-6-4-8-19-10-13/h3-11H,2H2,1H3,(H,20,24)(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNNCTQNFOONMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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